molecular formula C17H23N5O2 B2625908 2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide CAS No. 1421525-26-9

2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B2625908
CAS No.: 1421525-26-9
M. Wt: 329.404
InChI Key: FYQJVAJNNHWKBJ-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 4-position with a 5-isopropyl-1,3,4-oxadiazole moiety. The oxadiazole ring enhances metabolic stability and π-π stacking interactions, while the pyridine and piperidine groups contribute to solubility and target binding .

Properties

IUPAC Name

2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-12(2)16-20-21-17(24-16)13-5-8-22(9-6-13)11-15(23)19-14-4-3-7-18-10-14/h3-4,7,10,12-13H,5-6,8-9,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQJVAJNNHWKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)CC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide is a novel synthetic entity that integrates a piperidine ring with an oxadiazole moiety and a pyridine substituent. This structural combination suggests potential for diverse biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound can be characterized by its distinct structural components:

  • Piperidine Ring : Known for its role in various pharmacological activities.
  • Oxadiazole Group : Associated with anticancer, anti-inflammatory, and antimicrobial properties.
  • Pyridine Substituent : Contributes to the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives containing the 1,3,4-oxadiazole moiety exhibit a broad spectrum of biological activities. The following table summarizes key findings related to the biological activity of similar oxadiazole derivatives:

Activity Type Description References
AnticancerInduces apoptosis and cell cycle arrest in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines and enzymes
AntimicrobialEffective against various bacterial and fungal strains
Enzyme InhibitionInhibits enzymes such as acetylcholinesterase (AChE) and urease
AntioxidantExhibits free radical scavenging activity

The mechanisms by which this compound exerts its effects include:

  • Targeting Enzymes : The compound may inhibit specific enzymes involved in cancer proliferation and inflammation.
  • Receptor Interaction : It is hypothesized that the compound binds to G protein-coupled receptors (GPCRs), leading to modulation of intracellular signaling pathways.
  • Induction of Apoptosis : Studies have shown that oxadiazole derivatives can trigger programmed cell death in malignant cells.

Case Studies

Recent studies have highlighted the biological efficacy of similar compounds:

  • Anticancer Activity : A study demonstrated that oxadiazole derivatives significantly inhibited tumor growth in xenograft models through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Efficacy : Another research highlighted the effectiveness of oxadiazole-piperidine hybrids against resistant bacterial strains, showcasing their potential as new antimicrobial agents .
  • Enzyme Inhibition Studies : Compounds similar to this compound showed promising results in inhibiting AChE and urease with IC50 values significantly lower than standard reference drugs .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with oxadiazole structures exhibit significant antimicrobial properties. In a study evaluating derivatives similar to 2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide, it was found that these compounds showed promising activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Antifungal Properties

Another area of application is in antifungal research. Compounds derived from oxadiazoles have demonstrated efficacy against fungal pathogens such as Candida albicans. In vitro studies have shown that certain derivatives can outperform traditional antifungal agents like fluconazole . The structure-activity relationship (SAR) studies indicate that modifications in the oxadiazole ring significantly influence antifungal potency.

Anticancer Potential

The anticancer properties of oxadiazole derivatives are also under investigation. Preliminary studies suggest that compounds similar to this compound may induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerases and modulation of signaling pathways involved in cell proliferation .

Computational Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These computational analyses provide insights into how structural modifications can enhance biological activity and selectivity towards specific targets .

Case Study: Antimicrobial Evaluation

In a recent study published in the Oriental Journal of Chemistry, researchers synthesized several derivatives based on the oxadiazole scaffold and evaluated their antimicrobial activities using disc diffusion methods. The results indicated that modifications to the piperidine ring significantly affected antimicrobial efficacy, with some compounds exhibiting MIC values lower than those of established antibiotics .

Case Study: Antifungal Activity Against Candida Species

A comprehensive study focusing on antifungal activity revealed that certain derivatives not only inhibited growth but also displayed fungicidal properties against Candida albicans. The study emphasized the importance of structural diversity in enhancing antifungal effectiveness .

Comparison with Similar Compounds

Structural Features and Modifications

The table below highlights key structural differences and similarities with analogs reported in the literature:

Compound Name / ID Core Structure Substituents / Modifications Molecular Weight (g/mol) Notable Biological Activity
Target Compound Piperidine + Oxadiazole + Acetamide + Pyridine 5-Isopropyl-oxadiazole; Pyridin-3-yl ~359.4 Not explicitly stated (assumed kinase/antibacterial)
2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl)-N-isopropyl-N-(pyridin-4-yl)acetamide Triazole + Thioether + Acetamide Allyl-phenyl-triazole; Pyridin-4-yl 393.5 Antimicrobial (predicted)
N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide Thiadiazole + Pyridazinyl + Acetamide Isobutyl-thiadiazole; Dimethylpyrazole ~403.4 Enzyme inhibition (e.g., kinases)
(S)-N-((3-(6-(4-(4,6-Dichloropyrimidin-2-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide Oxazolidinone + Piperazine + Pyrimidine Dichloropyrimidine; Fluoropyridine ~544.3 Antibacterial (targeting MRSA)
N-(5-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-thienyl)acetamide Oxadiazole + Pyrrolidinone + Thiophene Thienyl-acetamide; Phenyl-pyrrolidinone ~369.4 Anticancer (cell line testing)

Key Differences in Pharmacological Profiles

  • Antibacterial Activity : The compound from exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) due to its dichloropyrimidine and fluoropyridine substituents, which enhance DNA gyrase binding . In contrast, the target compound’s 5-isopropyl-oxadiazole group may prioritize metabolic stability over broad-spectrum antibacterial effects.
  • Enzyme Inhibition : The thiadiazole-pyridazinyl analog () shows strong kinase inhibition (IC₅₀ < 100 nM) owing to its pyridazinyl ketone group, which mimics ATP’s adenine moiety . The target compound’s pyridin-3-yl group could offer distinct hydrogen-bonding interactions but may lack the same potency.
  • The target compound’s piperidine and pyridine groups likely improve water solubility (predicted logP ~2.1) .

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